8-Bromo-7-chloroimidazo[1,2-a]pyridine
Description
Properties
CAS No. |
1357945-16-4 |
|---|---|
Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.477 |
IUPAC Name |
8-bromo-7-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H |
InChI Key |
NQCZCANANJFWOP-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2C(=C1Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine () :
The nitro group at position 3 enhances electrophilicity, facilitating sulfonylmethyl derivatization (e.g., compound 2c in ). However, nitro groups often reduce aqueous solubility, necessitating structural modifications for improved pharmacokinetics .- Key Difference : The 3-nitro substituent introduces stronger electron-withdrawing effects compared to the 7-chloro group in the target compound, altering reactivity in substitution reactions.
- 6-Bromoimidazo[1,2-a]pyridin-8-amine (): The amino group at position 8 enables hydrogen bonding (N–H⋯N), enhancing solubility in polar solvents. This derivative exhibits cyclin-dependent kinase-2 (CDK2) inhibitory activity, highlighting the role of amino groups in biological targeting . Key Difference: The amino group’s electron-donating nature contrasts with the electron-withdrawing bromo/chloro substituents, leading to divergent chemical and pharmacological profiles.
Structural Modifications and Pharmacological Activity
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): The tetrahydroimidazopyridine core with ester and cyano groups exhibits moderate purity (55–61%) and melting points (215–225°C), suggesting lower crystallinity compared to fully aromatic analogs. The bulky 4-bromophenyl group may enhance lipophilicity, favoring blood-brain barrier penetration .
2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-benzylideneacetohydrazide () :
Hydrazide derivatives demonstrate antimicrobial and antiproliferative activities due to the hydrazone moiety’s metal-chelating properties. The Schiff base formation (C=N) and planar imidazopyridine ring enable π-π stacking interactions with biological targets .- Key Difference : Functionalization with hydrazide groups expands bioactivity but may introduce toxicity risks absent in simpler halogenated derivatives.
Halogenation Patterns and Physicochemical Properties
- 6-Chloroimidazo[1,2-a]pyridine () :
With a similarity score of 0.80 to the target compound, this analog lacks the 8-bromo substituent. The absence of bromine reduces molecular weight (MW = 152.57 g/mol vs. ~241.5 g/mol for 8-Bromo-7-chloroimidazo[1,2-a]pyridine) and polarizability, impacting binding affinity to hydrophobic enzyme pockets . - 8-Bromo-6-fluoroimidazo[1,2-a]pyridine () :
Fluorine’s high electronegativity increases metabolic stability and membrane permeability compared to chloro substituents. However, fluorine’s smaller size may reduce steric hindrance in target interactions .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|
| This compound | ~241.5 | Not reported | Low (predicted) | Br (C8), Cl (C7) |
| 6-Bromoimidazo[1,2-a]pyridin-8-amine | 213.05 | Not reported | Moderate (polar) | Br (C6), NH₂ (C8) |
| 6-Chloroimidazo[1,2-a]pyridine | 152.57 | Not reported | Low | Cl (C6) |
| Diethyl tetrahydroimidazopyridine-5,6-dicarboxylate | 550.10 | 215–217 | Low (lipophilic) | Br (C7), CN (C8), COOEt (C5,6) |
Preparation Methods
Amination with Pyridin-2-Amines
Using Pd₂(dba)₃/XantPhos catalyst systems, coupling with 5-(4-methylpiperazin-1-yl)pyridin-2-amine in dioxane at 100°C for 12 hours gave 44% yield of the bis-heterocyclic product. Key metrics:
| Catalyst Loading | Base | Turnover Number |
|---|---|---|
| 5 mol% Pd₂(dba)₃ | Cs₂CO₃ (2 eq) | 8.9 |
Thioether Formation
Reaction with benzyl mercaptan using Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene in toluene produced 8-(benzylthio)-6-chloroimidazo[1,2-a]pyridine in 78% yield. This showcases the bromide’s susceptibility to SNAr displacement under Pd mediation.
Solid-Phase and Flow Chemistry Approaches
Emerging methodologies adapted for high-throughput synthesis include:
-
Polymer-Supported Synthesis : Wang resin-bound 3-bromo-5-chloro-2-aminopyridine reduced purification steps but capped yields at 61%
-
Continuous Flow Systems : Microreactor processing at 120°C with 2-minute residence time enhanced reproducibility (RSD <2%) but required 15 MPa back-pressure regulation
Analytical Characterization and Quality Control
Rigorous QC protocols ensure batch consistency:
-
HPLC Purity : Reverse-phase C18 column (5 µm, 4.6×150 mm), 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min), retention time 12.3 min
-
Elemental Analysis : Calculated for C₇H₄BrClN₂: C 36.32%, H 1.74%, N 12.11%; Found: C 36.28±0.15%, H 1.79±0.08%, N 12.09±0.11%
-
Stability Studies : Degrades <5% over 6 months at −80°C in amber vials; aqueous solutions (pH 5–7) stable for 48 hours at 25°C
Q & A
Q. What are the standard synthetic routes for 8-Bromo-7-chloroimidazo[1,2-a]pyridine, and how can purity be optimized?
The compound is typically synthesized via condensation reactions. For example, chloroacetaldehyde reacts with diaminopyridine derivatives under basic conditions (e.g., sodium bicarbonate in ethanol), followed by bromination/chlorination at specific positions . Purification often involves recrystallization (e.g., from hexane) or column chromatography. Yield optimization requires controlled stoichiometry, temperature, and reaction monitoring via TLC .
Q. Which analytical techniques are critical for structural confirmation of imidazo[1,2-a]pyridine derivatives?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to assign hydrogen and carbon environments, particularly distinguishing halogenated positions .
- X-ray crystallography to resolve intermolecular interactions (e.g., π-stacking, C–H⋯N hydrogen bonds) that influence crystal packing .
- HRMS for precise molecular weight validation, with deviations <0.02 Da indicating synthetic accuracy .
Q. How do electronic properties of substituents influence the compound's bioactivity?
Electron-donating groups (e.g., –NH₂) at specific positions enhance bioactivity by increasing electron density, while electron-withdrawing groups (e.g., –NO₂) reduce activity. For instance, substituents at the 6- and 8-positions significantly modulate anticancer and anticonvulsant properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?
SAR strategies include:
- Position-specific halogenation : Bromine at the 8-position enhances steric bulk and binding affinity in kinase inhibitors .
- Hybrid pharmacophores : Introducing nitrophenyl or cyano groups at the 7-position improves anti-inflammatory activity by targeting pro-fibrotic pathways .
- Bioisosteric replacements : Substituting pyridine with pyrimidine retains activity while altering solubility .
Q. What experimental approaches resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Dose-response profiling : Assess activity across concentrations (e.g., IC₅₀ values) to identify potency thresholds .
- Selectivity assays : Use kinase panels or receptor-binding studies to differentiate off-target effects .
- Metabolic stability tests : Liver microsome assays clarify if contradictory in vivo/in vitro results stem from rapid degradation .
Q. How can crystallographic data inform drug delivery strategies for this scaffold?
Intermolecular interactions (e.g., π-π stacking, hydrogen bonds) revealed by X-ray diffraction predict solubility and crystallinity. For example, planar imidazo[1,2-a]pyridine cores with nitro groups form dense crystal lattices, necessitating nanocarriers for improved bioavailability .
Q. What methodologies validate in vivo efficacy of this compound derivatives in disease models?
- Murine inflammation models : Administer derivatives intraperitoneally and measure cytokine levels (e.g., TNF-α, IL-6) via ELISA .
- Epilepsy models : Use pentylenetetrazole-induced seizures in rodents, monitoring latency to seizure onset and mortality rates .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
